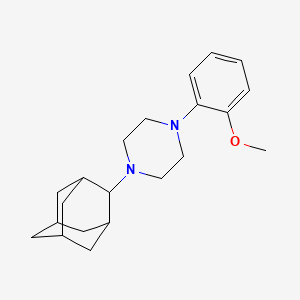
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine, also known as A-86929, is a chemical compound that belongs to the piperazine family. It is a selective agonist of the dopamine D1 receptor, which is a subtype of the dopamine receptor family that is involved in the regulation of motor function, cognition, and reward. A-86929 has been extensively studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates the intracellular signaling pathway involving cyclic adenosine monophosphate (cAMP). Activation of the dopamine D1 receptor by this compound leads to an increase in cAMP levels, which in turn activates various downstream signaling pathways involved in the regulation of motor function, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the improvement of motor function, reduction of drug-seeking behavior, and improvement of cognitive function. It has also been shown to modulate the release of other neurotransmitters, such as glutamate and acetylcholine, which are involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its high selectivity for the dopamine D1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. Its well-characterized pharmacological properties and availability in pure form also make it a useful tool for studying the molecular mechanisms underlying the function of dopamine D1 receptors.
The limitations of using this compound in lab experiments include its potential off-target effects on other receptors and signaling pathways, which may complicate the interpretation of experimental results. Its high potency and potential for inducing behavioral changes may also require careful consideration of experimental design and animal welfare.
Orientations Futures
For research on 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine include the investigation of its potential therapeutic use in the treatment of Parkinson's disease, schizophrenia, and addiction. The development of novel compounds based on the structure of this compound may also lead to the discovery of more potent and selective dopamine D1 receptor agonists with improved pharmacological properties. The investigation of the molecular mechanisms underlying the function of dopamine D1 receptors and their interactions with other neurotransmitter systems may also lead to the discovery of new targets for drug development in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanamine with 2-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia. This compound has also been used to study the molecular mechanisms underlying the function of dopamine D1 receptors and their interactions with other neurotransmitter systems.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-24-20-5-3-2-4-19(20)22-6-8-23(9-7-22)21-17-11-15-10-16(13-17)14-18(21)12-15/h2-5,15-18,21H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFPBPADFHWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

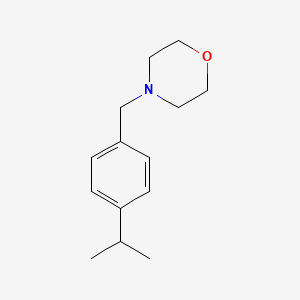
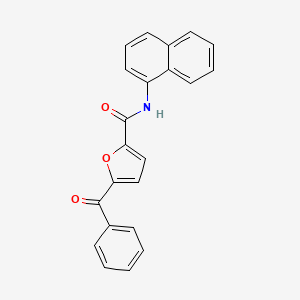
![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)
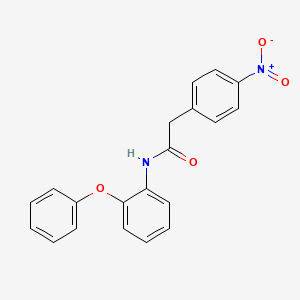
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)
![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)
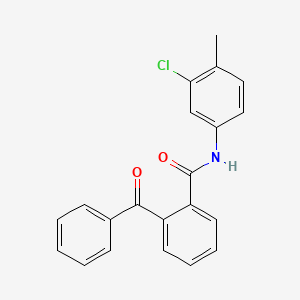
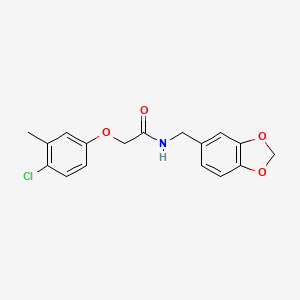
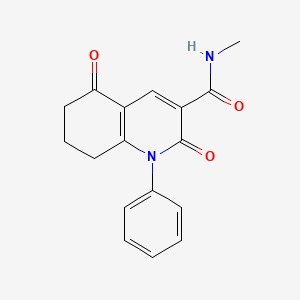
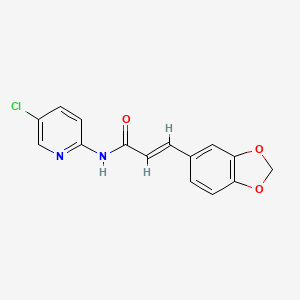
![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)